molecular formula C7H5NO3 B12879880 Benzo[d]isoxazole-4,6-diol CAS No. 55477-51-5

Benzo[d]isoxazole-4,6-diol

Cat. No.: B12879880
CAS No.: 55477-51-5
M. Wt: 151.12 g/mol
InChI Key: HDUPPFFCKGKANL-UHFFFAOYSA-N
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Description

Benzo[d]isoxazole-4,6-diol is a heterocyclic compound that belongs to the isoxazole family. Isoxazoles are five-membered rings containing one oxygen and one nitrogen atom at adjacent positions. This compound is of significant interest due to its potential biological activities and applications in various fields such as medicinal chemistry, pharmacology, and materials science.

Chemical Reactions Analysis

Types of Reactions

Benzo[d]isoxazole-4,6-diol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives.

    Reduction: Reduction reactions can yield various reduced forms of the compound.

    Substitution: Substitution reactions involve replacing one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Such as potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reducing agents: Such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄).

    Substitution reagents: Such as halogens and alkylating agents.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield various oxidized derivatives, while reduction can produce different reduced forms of the compound .

Scientific Research Applications

Benzo[d]isoxazole-4,6-diol has a wide range of scientific research applications, including:

Mechanism of Action

Comparison with Similar Compounds

Benzo[d]isoxazole-4,6-diol can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific structure and the diverse range of reactions it can undergo, making it a valuable compound for various scientific and industrial applications .

Biological Activity

Benzo[d]isoxazole-4,6-diol is an organic compound known for its unique structural features, which contribute to its diverse biological activities. This compound has garnered attention in medicinal chemistry due to its potential applications in various therapeutic areas, including cancer treatment, antimicrobial activity, and modulation of biological pathways.

Chemical Structure and Properties

This compound consists of a fused benzene and isoxazole ring system with hydroxyl groups at the 4 and 6 positions of the isoxazole. Its molecular formula is C9_9H7_7N2_2O3_3, and it has a molar mass of approximately 153.12 g/mol. The presence of hydroxyl groups enhances its solubility and reactivity, making it a valuable scaffold for synthesizing derivatives with improved biological activities.

Biological Activities

Research indicates that this compound exhibits several significant biological activities:

  • Antitumor Activity :
    • A derivative of this compound has shown promising results in inhibiting cancer cell proliferation. For instance, a study reported that a phloretin derivative containing this compound exhibited cytotoxic effects against various cancer cell lines, including A549 (lung cancer) and MCF-7 (breast cancer) .
    • The mechanism involves apoptosis induction and cell cycle arrest, with specific impacts on gene expression related to apoptotic pathways .
  • Antimicrobial Properties :
    • This compound has been studied for its antimicrobial activities against various pathogens. Its derivatives have shown effectiveness in inhibiting bacterial growth, suggesting potential applications in treating infectious diseases .
  • Inhibition of Hypoxia-Inducible Factor (HIF) :
    • Recent studies have highlighted the compound's ability to inhibit HIF-1α transcriptional activity. This inhibition is crucial as HIF-1α plays a significant role in tumor growth under hypoxic conditions . The dual-luciferase assay demonstrated that certain derivatives could effectively reduce HIF-1α activity without inducing cytotoxicity at concentrations below 50 μM .

The biological activity of this compound can be attributed to its interaction with specific molecular targets:

  • Enzyme Inhibition : The compound has been shown to inhibit various enzymes involved in disease progression, particularly those associated with cancer .
  • Gene Expression Modulation : It affects the expression levels of genes related to apoptosis and cell cycle regulation. For instance, compounds derived from this compound have been found to modulate Bcl-2 and p21^WAF-1 levels in cancer cells .

Table 1: Summary of Biological Activities

Activity TypeDescriptionReference
AntitumorInduces apoptosis and cell cycle arrest in cancer cell lines ,
AntimicrobialEffective against various bacterial strains,
HIF InhibitionReduces HIF-1α transcriptional activity without cytotoxic effects

Case Study: Antitumor Effects

In a specific study examining the antitumor effects of this compound derivatives:

  • Compound Tested : 3-[2-(4-hydroxy-phenyl)-ethyl]-benzo[d]isoxazole-4,6-diol.
  • Methodology : Cytotoxicity was assessed using MTT assays on multiple cancer cell lines.
  • Results : The compound exhibited significant cytotoxicity with IC50 values ranging from 20 to 50 μM across different cell lines. Gene expression analysis indicated a downregulation of anti-apoptotic Bcl-2 and an upregulation of pro-apoptotic markers .

Properties

CAS No.

55477-51-5

Molecular Formula

C7H5NO3

Molecular Weight

151.12 g/mol

IUPAC Name

1,2-benzoxazole-4,6-diol

InChI

InChI=1S/C7H5NO3/c9-4-1-6(10)5-3-8-11-7(5)2-4/h1-3,9-10H

InChI Key

HDUPPFFCKGKANL-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C2C(=C1O)C=NO2)O

Origin of Product

United States

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